4-Aminobenzofuran-2-carbaldehyde
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Overview
Description
4-Aminobenzofuran-2-carbaldehyde is a heterocyclic compound that features a benzofuran ring substituted with an amino group at the 4-position and an aldehyde group at the 2-position. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobenzofuran-2-carbaldehyde typically involves the formation of the benzofuran ring followed by functional group modifications. One common method is the cyclization of o-hydroxyacetophenone derivatives with appropriate reagents to form the benzofuran core. Subsequent introduction of the amino and aldehyde groups can be achieved through selective functionalization reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of low-valent titanium catalysts have been explored to enhance the efficiency of benzofuran synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed:
Oxidation: 4-Aminobenzofuran-2-carboxylic acid.
Reduction: 4-Aminobenzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-Aminobenzofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by affecting key signaling pathways. The compound’s antimicrobial properties could be linked to its interaction with bacterial cell membranes, leading to cell lysis .
Properties
Molecular Formula |
C9H7NO2 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-amino-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H,10H2 |
InChI Key |
SJYMUPXMNLQHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)C=O)N |
Origin of Product |
United States |
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